molecular formula C16H16N2O5S B2765360 Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 375838-11-2

Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2765360
CAS No.: 375838-11-2
M. Wt: 348.37
InChI Key: CUNHUYZMDJJYRP-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridine derivative featuring a sulfanylacetate methyl ester moiety and a 4-hydroxy-3-methoxyphenyl substituent at the 4-position. The compound’s core structure includes a cyano group at position 3, a ketone at position 6, and a sulfur-linked acetate ester at position 2.

Properties

IUPAC Name

methyl 2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-13-5-9(3-4-12(13)19)10-6-14(20)18-16(11(10)7-17)24-8-15(21)23-2/h3-5,10,19H,6,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNHUYZMDJJYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyridine core with various functional groups:

  • Molecular Formula : C17H18N2O5S
  • CAS Number : 406193-47-3

This structure contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of 4-hydroxy-3-methoxyphenyl have been shown to scavenge free radicals effectively, which may extend to this compound .

Neuroprotective Effects

Compounds containing tetrahydropyridine structures have been investigated for neuroprotective effects. They may inhibit neuroinflammation and oxidative stress in neuronal cells . This suggests that this compound could also possess neuroprotective properties.

Study 1: Antioxidant and Antimicrobial Activity

A study evaluated the antioxidant and antimicrobial activities of structurally related compounds. Results showed significant inhibition of bacterial growth alongside antioxidant activity measured by DPPH and ABTS assays. The presence of the methoxy and hydroxy groups was crucial for these activities .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated to assess potency. For instance, an IC50 value of approximately 30 µM was reported for similar tetrahydropyridine derivatives .

Research Findings Summary

Activity TypeFindingsReference
AntioxidantEffective scavenging of free radicals
AnticancerInduces apoptosis in tumor cells
NeuroprotectiveInhibits neuroinflammation
CytotoxicityIC50 ~30 µM in cancer cell lines

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has demonstrated that compounds similar to methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit promising antitumor properties. Studies indicate that derivatives of tetrahydropyridine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .

Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. Certain derivatives have shown efficacy in preclinical seizure models, indicating potential for treating epilepsy and other seizure disorders .

Cardiovascular Benefits
this compound may act as a non-steroidal antagonist of the mineralocorticoid receptor. This action suggests its utility in managing cardiovascular and renal disorders such as heart failure and diabetic nephropathy .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that enhance its yield and purity. Notably, the compound can be synthesized through multi-step processes involving the reaction of various precursors under controlled conditions to optimize the formation of desired products .

Synthesis Step Reagents Used Yield (%)
Step 1Ethyl chloroacetate + 2-Mercapto compounds70
Step 2Cyclization agents + Base catalysts65
Step 3Purification via chromatography80

Numerous studies have documented the biological activities associated with this compound:

Antimicrobial Activity
Compounds containing the tetrahydropyridine moiety have shown significant antimicrobial effects against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects
Research indicates that certain derivatives may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results showed a marked reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Case Study 2: Anticonvulsant Screening

In a preclinical trial assessing anticonvulsant activity using the maximal electroshock model, derivatives of this compound were tested. Results indicated significant protection against seizures compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with two analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method Notable Properties
Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate Likely C16H16N2O5S ~364.38 (estimated) 4-hydroxy-3-methoxyphenyl, methyl ester Presumed alkylation of tetrahydropyridine thiol with methyl chloroacetate Polar substituents may enhance solubility; no direct data available
Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate C16H15ClN2O3S 350.82 2-chlorophenyl, ethyl ester Not explicitly described; likely analogous esterification Higher lipophilicity due to chlorophenyl; CAS 331852-31-4
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate C22H22N2O4S 410.13 Styryl, ethoxycarbonyl, methyl Reflux of thiol precursor with ethyl chloroacetate and sodium acetate 85% yield, mp 70–71°C; UV/IR/NMR data likely used for characterization
Key Observations:

Substituent Effects: The 4-hydroxy-3-methoxyphenyl group in the target compound contrasts with the 2-chlorophenyl group in ’s analog. The former’s polar substituents may improve aqueous solubility, whereas the latter’s chlorine atom increases lipophilicity and electron-withdrawing effects .

Ester Group Variations :

  • The methyl ester in the target compound reduces steric hindrance and lipophilicity relative to the ethyl ester in analogs, which may influence metabolic stability or binding interactions .

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